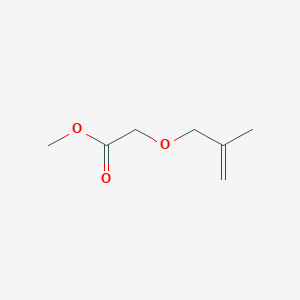

(2-Methyl-allyloxy)-acetic acid methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2-Methyl-allyloxy)-acetic acid methyl ester is a chemical compound with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol. This compound is primarily used in proteomics research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the esterification of (2-methyl-allyloxy)acetic acid with methanol under acidic conditions. The reaction typically involves heating the reactants in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of (2-Methyl-allyloxy)-acetic acid methyl ester may involve large-scale esterification reactions using continuous flow reactors. These reactors allow for efficient mixing and heating, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: (2-Methyl-allyloxy)-acetic acid methyl ester can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Substitution reactions may involve nucleophilic substitution with reagents such as halides or alkylating agents.

Major Products Formed:

Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the specific conditions.

Reduction: Reduction reactions typically produce alcohols or aldehydes.

Substitution: Substitution reactions can result in the formation of various substituted esters or ethers.

Scientific Research Applications

(2-Methyl-allyloxy)-acetic acid methyl ester has several scientific research applications, including:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in proteomics research to study protein interactions and modifications.

Medicine: Investigated for potential therapeutic applications, such as drug development and delivery systems.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2-Methyl-allyloxy)-acetic acid methyl ester exerts its effects depends on the specific application. In proteomics research, the compound may interact with proteins through esterification or hydrolysis reactions, affecting protein structure and function. The molecular targets and pathways involved can vary based on the biological context and experimental conditions.

Comparison with Similar Compounds

(2-Methyl-allyloxy)-acetic acid methyl ester is similar to other esters and allyl-containing compounds, such as:

Methyl acrylate: Used in polymer production and as a reagent in organic synthesis.

Allyl acetate: Employed in the synthesis of pharmaceuticals and fragrances.

Methyl methacrylate: Utilized in the production of acrylic plastics and resins.

Uniqueness: What sets this compound apart from these compounds is its specific structure and reactivity, which make it suitable for specialized applications in proteomics research and other scientific fields.

Biological Activity

(2-Methyl-allyloxy)-acetic acid methyl ester, also known as methyl 2-((allyloxy)methyl)acrylate, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

The compound has the following chemical structure:

- Molecular Formula : C₇H₁₄O₃

- Molecular Weight : 158.18 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects : It may reduce inflammation through various biochemical pathways.

- Antimicrobial Properties : Preliminary studies suggest effectiveness against certain bacterial strains.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : Studies have demonstrated that the compound can inhibit the growth of various cancer cell lines by inducing apoptosis and affecting cell cycle progression.

- Modulation of Enzymatic Activity : It has been observed to influence the activity of key enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and various kinases.

- Antioxidant Activity : The compound may exhibit antioxidant properties, reducing oxidative stress in cells.

Anticancer Activity

A study involving pancreatic ductal adenocarcinoma cells reported that treatment with this compound resulted in a significant decrease in cell viability at concentrations ranging from 1 to 10 µM. The mechanism involved the downregulation of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis .

| Cell Line | Concentration (µM) | Effect/Mechanism |

|---|---|---|

| Pancreatic Ductal Adenocarcinoma | 1–10 | ↓ p-CDK1/cyclin B1 |

| MG63 Osteosarcoma | 1–10 | ↓ CDK2/4, FAK |

| MDA-MB-231 Breast Cancer | 10–50 | ↑ Caspase-3 |

Anti-inflammatory Effects

Research has shown that the compound can significantly reduce levels of pro-inflammatory cytokines in vitro. In a model using human macrophages, this compound reduced interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) production by approximately 40% at a concentration of 50 µM .

Antimicrobial Properties

In antimicrobial studies, this compound demonstrated activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 100 µg/mL for both strains, indicating moderate antibacterial activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (2-Methyl-allyloxy)-acetic acid methyl ester, and how are reaction conditions optimized?

The compound is typically synthesized via esterification between a carboxylic acid derivative (e.g., acetic acid) and an allyl alcohol analog. Key steps include:

- Catalyst selection : Acidic catalysts (e.g., H₂SO₄) or enzyme-based systems enhance ester bond formation.

- Solvent optimization : Polar aprotic solvents (e.g., THF) improve reaction efficiency .

- Temperature control : Moderate heating (50–80°C) balances reaction rate and byproduct suppression . Post-synthesis purification via flash chromatography (petroleum ether/ethyl acetate) ensures high purity (>95%) .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- ¹H/¹³C NMR : Identifies characteristic peaks for the allyloxy group (δ 4.5–5.5 ppm for protons, δ 60–70 ppm for carbons) and ester carbonyl (δ 170–175 ppm) .

- IR spectroscopy : Confirms ester C=O stretching (1710–1740 cm⁻¹) and ether C-O-C vibrations (1200–1250 cm⁻¹) .

- HRMS : Validates molecular weight (e.g., [M+Na]⁺ peak at m/z 434.4 for related esters) .

Q. How does the reactivity of the allyloxy group influence ester stability under acidic/basic conditions?

The allyloxy group’s electron-rich double bond increases susceptibility to hydrolysis. Stability tests show:

- Acidic conditions : Slow ester cleavage (t₁/₂ >24 hrs at pH 3).

- Basic conditions : Rapid saponification (t₁/₂ <1 hr at pH 12) due to nucleophilic attack on the carbonyl .

Advanced Research Questions

Q. What catalytic systems improve regioselectivity in allyloxy-ester derivatization reactions?

Transition-metal catalysts (e.g., Pd⁰) enable selective functionalization of the allyl group. For example:

- Heck coupling : Introduces aryl groups at the allylic position with >80% yield .

- Asymmetric catalysis : Chiral ligands (e.g., BINAP) achieve enantiomeric excess (ee >90%) in stereoselective reactions .

Q. How can bioactivity assays be designed to evaluate interactions with enzymatic targets like COX-2?

- In vitro inhibition assays : Measure IC₅₀ values using recombinant COX-2 and a fluorogenic substrate (e.g., scopoletin). Competitive binding is quantified via fluorescence quenching .

- Molecular docking : Predict binding affinity using software (e.g., AutoDock) to model interactions between the ester’s allyloxy group and COX-2’s hydrophobic pocket .

Q. How should researchers resolve contradictions in reported spectral data or yields across studies?

- Reproducibility checks : Standardize solvent purity (HPLC-grade) and NMR calibration (e.g., TMS reference) .

- Byproduct analysis : Use LC-MS to identify impurities (e.g., unreacted starting materials) that skew yields .

Q. What methodologies assess the compound’s stability under oxidative or thermal conditions?

- Thermogravimetric analysis (TGA) : Determines decomposition temperature (Td >200°C for related esters) .

- Accelerated oxidation studies : Expose the compound to H₂O₂ or UV light, monitoring degradation via GC-MS .

Q. Methodological Notes

- Synthetic optimization : Adjust catalyst loading (0.5–5 mol%) and solvent polarity to maximize yield .

- Analytical validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping peaks .

- Biological assays : Include negative controls (e.g., esterase inhibitors) to confirm target-specific activity .

Properties

CAS No. |

137840-76-7 |

|---|---|

Molecular Formula |

C7H12O3 |

Molecular Weight |

144.17 g/mol |

IUPAC Name |

methyl 2-(2-methylprop-2-enoxy)acetate |

InChI |

InChI=1S/C7H12O3/c1-6(2)4-10-5-7(8)9-3/h1,4-5H2,2-3H3 |

InChI Key |

UGTZQONBXVCMGO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)COCC(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.